molecular formula C26H17N3Na2O8S2 B610300 PSB-0739

PSB-0739

Cat. No.: B610300
M. Wt: 609.5 g/mol
InChI Key: QBLLYXXXOJUNCV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the anthraquinone sulfonate family, characterized by a planar anthraquinone core substituted with amino, sulfonate, and anilino groups. The disodium salt enhances solubility in aqueous media, making it suitable for biological and industrial applications. Its structure includes a 1-amino group, a 2-sulfonate group, and a 4-(4-anilino-3-sulfonatoanilino) substituent, which confers unique electronic and steric properties.

Properties

IUPAC Name

disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O8S2.2Na/c27-24-21(39(35,36)37)13-19(22-23(24)26(31)17-9-5-4-8-16(17)25(22)30)29-15-10-11-18(20(12-15)38(32,33)34)28-14-6-2-1-3-7-14;;/h1-13,28-29H,27H2,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLLYXXXOJUNCV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17N3Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of PSB-0739 involves multiple steps, including the formation of its sulfonate groups and the incorporation of phenylamino and anthracenesulfonic acid moieties. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale organic synthesis techniques, ensuring high purity and yield .

Chemical Reactions Analysis

PSB-0739 undergoes various chemical reactions, primarily involving its functional groups. Common reactions include:

    Oxidation: The compound can undergo oxidation reactions, particularly at its phenylamino groups.

    Reduction: Reduction reactions can occur at the sulfonate groups.

    Substitution: The aromatic rings in this compound can participate in electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

PSB-0739 has a wide range of scientific research applications:

Mechanism of Action

PSB-0739 exerts its effects by competitively inhibiting the P2Y12 receptor, which is a G protein-coupled receptor involved in platelet aggregation. By blocking this receptor, this compound prevents the activation of downstream signaling pathways that lead to platelet aggregation. This inhibition is crucial in preventing thrombus formation, making this compound a valuable compound in antithrombotic research .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes

Compound Name (CAS/IUPAC) Key Substituents Biological Target Activity (Ki/IC₅₀) Applications Cytotoxicity Synthesis Method References
Target Compound 4-(4-anilino-3-sulfonatoanilino), 1-amino, 2-sulfonate (disodium) Not explicitly stated (likely P2X/P2Y receptors) N/A Presumed therapeutic/dye Unknown Likely Ullmann coupling or nucleophilic substitution
PSB-0739 (1-amino-4-[4-phenylamino-3-sulfophenylamino]-9,10-dioxoanthracene-2-sulfonate) 3-sulfophenylamino, 4-phenylamino P2Y₁₂ receptor Ki = 24.9 nM Antithrombotic lead Non-cytotoxic (melanoma, astrocytoma) Copper(0)-catalyzed Ullmann coupling
PSB-1011 (Disodium 1-amino-4-[3-(4,6-dichloro[1,3,5]triazine-2-ylamino)-4-sulfophenylamino]-9,10-dioxoanthracene-2-sulfonate) 4-sulfophenylamino, dichlorotriazine P2X₂ receptor IC₅₀ = 79 nM Neuropharmacology Not reported Substitution with dichlorotriazine
Acid Blue 182 (Disodium;4-[4-[acetyl(methyl)amino]-2-sulfonatoanilino]-1-amino-9,10-dioxoanthracene-2-sulfonate) Acetyl(methyl)amino N/A N/A Textile dye (wool, silk) Industrial use (toxicity unspecified) Standard sulfonation/acylation
Acid Blue 215 (Sodium 1-amino-4-(3-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonate) 3-ethenylsulfonylanilino N/A N/A Cosmetic/hair dye Non-therapeutic use Sulfonylation of aniline derivatives

Key Research Findings

Structural Determinants of Function

  • Sulfonate Groups : Enhance solubility and electrostatic interactions with receptor binding sites. The disodium form in the target compound and PSB-1011 improves bioavailability .
  • Anilino Modifications: The 3-sulfonatoanilino group in the target compound and this compound is critical for high-affinity receptor binding. Substitutions like dichlorotriazine (PSB-1011) or acetyl(methyl)amino (Acid Blue 182) alter applications (therapeutic vs. industrial) .

Biological Activity

Disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate, commonly referred to as PSB-0739, is a synthetic compound known for its biological activity, particularly as a potent antagonist of the P2Y12 receptor. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its potential therapeutic applications.

  • Chemical Name : Disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate
  • CAS Number : 1052087-90-7
  • Molecular Formula : C26H17N3Na2O8S2
  • Molecular Weight : 609.54 g/mol
  • Solubility : Soluble in water up to 25 mM .

This compound acts primarily as a P2Y12 receptor antagonist , which is crucial in platelet activation and aggregation. The P2Y12 receptor is part of the purinergic signaling pathway and plays a significant role in cardiovascular diseases. By inhibiting this receptor, this compound can potentially reduce thrombus formation and improve outcomes in conditions such as acute coronary syndromes and other thromboembolic disorders.

Antiplatelet Effects

Recent studies have demonstrated that this compound exhibits strong antiplatelet activity. The compound has been shown to inhibit ADP-induced platelet aggregation effectively. In vitro assays revealed that this compound has an inhibitory constant (K_i) of approximately 24.9 nM, indicating its high potency against the P2Y12 receptor .

Case Studies

  • In Vitro Studies :
    • A study conducted on human platelet-rich plasma showed that at varying concentrations, this compound significantly reduced platelet aggregation compared to control groups. The results indicated a dose-dependent response, further confirming its efficacy as a P2Y12 antagonist .
  • In Vivo Studies :
    • Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of this compound. In a murine model of thrombosis, administration of this compound resulted in reduced thrombus size and improved blood flow restoration post occlusion .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, it is beneficial to compare it with other known P2Y12 antagonists such as clopidogrel and ticagrelor.

CompoundK_i (nM)MechanismAdministration Route
This compound24.9P2Y12 receptor antagonistOral/Injections
Clopidogrel100P2Y12 receptor antagonistOral
Ticagrelor30P2Y12 receptor antagonistOral

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.